3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
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Overview
Description
3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, a chlorophenyl group, and a dimethoxyphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the pyridazine ring. The final step involves the coupling of the pyridazine derivative with 3,4-dimethoxyphenethylamine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a pyridazine oxide, while reduction can produce a hydroxyl derivative .
Scientific Research Applications
3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-Yl) Benzenesulfonamide: A pyrazoline derivative with similar structural features.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Uniqueness
3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PROPANAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structural complexity and reactivity make it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C23H24ClN3O4 |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C23H24ClN3O4/c1-30-20-9-3-16(15-21(20)31-2)11-13-25-22(28)12-14-27-23(29)10-8-19(26-27)17-4-6-18(24)7-5-17/h3-10,15H,11-14H2,1-2H3,(H,25,28) |
InChI Key |
MJDWKXZKDNGCSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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